4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a bromine atom. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the bromination of indole to introduce the bromine atom at the 6-position . This is followed by the acylation of the indole derivative with propanoyl chloride to form the 3-(6-bromo-1H-indol-1-yl)propanoyl intermediate . The final step involves the coupling of this intermediate with 4-aminomethylbenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) are often employed.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-bromoindole: A simpler brominated indole derivative.
4-aminomethylbenzoic acid: A precursor used in the synthesis of the target compound.
Uniqueness
4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, a bromine atom, and a benzoic acid group. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[[3-(6-bromoindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17BrN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
InChI Key |
GSPMNCQOWWPPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Br |
Origin of Product |
United States |
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